4-chloro-6-{[(4-methyl-2-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
4-chloro-6-{[(4-methyl-2-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H15ClN2O5 and its molecular weight is 338.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0669493 g/mol and the complexity rating of the compound is 531. The solubility of this chemical has been described as >50.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation and Reactivity of Aminophenyl Cations
Research has demonstrated the generation and reactivity of aminophenyl cations, which are closely related to the core structure of 4-chloro-6-{[(4-methyl-2-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. These cations undergo efficient photoheterolysis in polar media, leading to various chemical transformations and adding value to the starting substrate or being reduced to aniline. This study provides insights into the stabilization and reactivity of triplet phenyl cations, which are significant for understanding the chemical behavior of related compounds (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Hydrogen Bonding in Anticonvulsant Enaminones
Another study focused on the crystal structures of anticonvulsant enaminones, highlighting the importance of hydrogen bonding and molecular conformation. Although not directly mentioning the exact compound , this research contributes to understanding the structural aspects of cyclic compounds, which could be relevant for designing drugs with improved efficacy and stability (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Transformations of Amino-Substituted Compounds
The synthesis and chemical transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, which share structural similarities with the compound , have been explored. This study delves into the methods for chemical conversions, aiming to obtain a wide range of derivatives for examining their luminescence and complex-forming properties, demonstrating the compound's versatility and potential in material science (Vasin, Koldaeva, & Perevalov, 2013).
Properties
IUPAC Name |
4-chloro-6-[(4-methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-8-2-5-12(13(6-8)18(22)23)17-14(19)11-7-9(16)3-4-10(11)15(20)21/h2-3,5-6,10-11H,4,7H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUKVYBHNLQAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.